![molecular formula C6H13N B3274657 2-Hexenylamine CAS No. 61210-84-2](/img/structure/B3274657.png)
2-Hexenylamine
Overview
Description
2-Hexenylamine is a primary amine, also known as hex-2-en-1-amine, with the chemical formula C6H13N. It is a colorless to yellowish liquid with a fishy odor and is used in various applications, including as a flavoring agent, a fragrance, and a chemical intermediate.
Scientific Research Applications
Polymerization Initiator and Modifier
- Application : Hexylamine serves as an initiator in the synthesis of defined polypeptides through primary amine-initiated N-carboxyanhydride ring-opening polymerization reactions . Additionally, it can be used to modify alkanethiol monolayers on polycrystalline gold surfaces via amide bond formation reactions.
Functionalization of Nanomaterials
- Application : Researchers utilize hexylamine to functionalize the surfaces of various nanomaterials, including multi-walled carbon nanotubes (MWCNT), graphene oxide, and polyurethanes. These functionalized composites find applications in absorption, CO₂ capture, and as barrier materials .
Mechanism of Action
Target of Action
Amines like 2-hexenylamine often interact with various biological targets, including enzymes and receptors, influencing their activity .
Mode of Action
They can also form hydrogen bonds, influencing the structure and function of target molecules .
Biochemical Pathways
Amines can participate in various biochemical reactions, including the formation of amides, imines, and other nitrogen-containing compounds .
Pharmacokinetics
It’s known that amines are generally soluble in organic solvents and can cross biological membranes .
Result of Action
Amines can influence the structure and function of proteins, nucleic acids, and other biomolecules, potentially affecting cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Hexenylamine. For example, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals .
properties
IUPAC Name |
(E)-hex-2-en-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-2-3-4-5-6-7/h4-5H,2-3,6-7H2,1H3/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPKRWPMDAFCGM-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hexenylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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